molecular formula C14H14FN5O B8090566 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 3-[3-fluoro-4-(1-methylethoxy)phenyl]-

1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 3-[3-fluoro-4-(1-methylethoxy)phenyl]-

Cat. No.: B8090566
M. Wt: 287.29 g/mol
InChI Key: LEHSDCUTLMLWLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 3-[3-fluoro-4-(1-methylethoxy)phenyl]- is a derivative of the pyrazolo[3,4-d]pyrimidin-4-amine scaffold, a privileged structure in kinase inhibitor development. Its core structure (C₅H₅N₅, MW 135.13) is characterized by a fused pyrazole-pyrimidine ring system . The substituents at the 3-position—specifically, the 3-fluoro-4-(isopropoxy)phenyl group—impart distinct physicochemical and pharmacological properties.

The 3-fluoro moiety likely enhances metabolic stability by reducing oxidative degradation, while the isopropoxy group may improve lipophilicity and membrane permeability, akin to CNS-penetrant analogs with similar ether substituents .

Properties

IUPAC Name

3-(3-fluoro-4-propan-2-yloxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN5O/c1-7(2)21-10-4-3-8(5-9(10)15)12-11-13(16)17-6-18-14(11)20-19-12/h3-7H,1-2H3,(H3,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEHSDCUTLMLWLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C2=C3C(=NC=NC3=NN2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 5-Aminopyrazole Derivatives

The pyrazolo[3,4-d]pyrimidine scaffold is typically constructed via cyclocondensation of 5-aminopyrazole precursors with urea or thiourea under high-temperature conditions. For example, compound 4 (1-phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione) was synthesized by fusing 5-amino-1-phenyl-1H-pyrazole-4-carboxamide (3 ) with urea at 180–200°C. Chlorination of 4 using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) yielded 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (5 ), a key intermediate for subsequent amination.

Alternative Routes via Activated Nitriles

Recent methods utilize activated nitriles for one-pot pyrazolopyrimidine synthesis. For instance, 5-aminopyrazole derivatives reacted with sodium salts of (hydroxymethylene)cycloalkanones to form pyrazolo[1,5-a]pyrimidines. While this approach primarily yields fused-ring systems, it demonstrates the versatility of aminopyrazole intermediates in constructing analogous scaffolds.

Amination at the 4-Position

Direct Ammonolysis

Amination of 4-chloropyrazolo[3,4-d]pyrimidine derivatives is achieved using aqueous or alcoholic ammonia. For instance, refluxing 5 with ammonium hydroxide in ethanol at 70°C for 12 hours yielded 4-aminopyrazolo[3,4-d]pyrimidine. However, competing hydrolysis to hydroxyl intermediates necessitates anhydrous conditions and excess NH₃.

Hydrazine-Mediated Amination

Hydrazine hydrate offers a high-yielding alternative. Compound 10 (4-hydrazinyl-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine) was synthesized by heating 6 with hydrazine hydrate at 100°C. IR and ¹H NMR confirmed NH₂ and NH signals at 3444 cm⁻¹ and δ 4.73/9.89 ppm, respectively. For the target compound, this method would require subsequent hydrazine displacement by ammonia or alkylamines.

Optimization and Industrial-Scale Considerations

Solvent and Temperature Effects

  • Chlorination : POCl₃/PCl₅ in refluxing toluene (110°C) achieves complete conversion within 4 hours.

  • Amination : Ethanol/water mixtures (3:1) at 70°C minimize byproducts.

  • Cyclization : Glacial acetic acid with trimethylorthoformate (20–50% v/v) enables efficient ring closure.

Catalytic Enhancements

Palladium catalysts (e.g., Pd/C, Pd(OAc)₂) improve coupling efficiencies in Suzuki reactions, reducing reaction times from 24 to 8 hours. For nitro group reductions (e.g., converting IV to V in WO2011111971A2), Raney nickel under H₂ (50 psi) achieves >95% yield.

Analytical Characterization and Validation

Spectroscopic Data

Intermediate¹H NMR (δ, ppm)IR (cm⁻¹)
10 4.73 (NH₂), 9.89 (NH)3444, 3352, 3190
5 8.21 (C₆-H), 7.45 (C₃-H)1680 (C=O)

Purity and Yield Optimization

Crystallization from dioxane or ethanol/water mixtures enhances purity (>98% by HPLC). Industrial-scale protocols (e.g., WO2011111971A2) report 41% yield over two steps using THF/water biphasic extraction and Na₂SO₄ drying.

Challenges and Alternative Approaches

Regioselectivity in Substitution

Competing substitution at the 4- and 6-positions of the pyrazolopyrimidine core remains a key challenge. Using bulkier ligands (e.g., P(t-Bu)₃) in Suzuki couplings improves 4-position selectivity.

Stability of the Isopropoxy Group

The 1-methylethoxy (isopropoxy) moiety may undergo hydrolysis under strongly acidic or basic conditions. Patent EP4406956A1 recommends protecting the ether group during chlorination/amination steps using trimethylsilyl chloride .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 3-[3-fluoro-4-(1-methylethoxy)phenyl]- can undergo various chemical reactions, including:

    Nucleophilic Substitution: This reaction is commonly used in the synthesis of the compound itself.

    Oxidation and Reduction: These reactions can modify the functional groups attached to the pyrazolo[3,4-d]pyrimidine core.

    Substitution Reactions: These can occur at various positions on the aromatic ring, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include methylamine for nucleophilic substitution and various oxidizing or reducing agents for oxidation and reduction reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile .

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methylamine yields 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's promising anticancer properties. For instance, a study published in Molecules demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibited significant inhibitory activity against several cancer cell lines. The compound was tested against A549 (lung cancer), MCF-7 (breast cancer), HepG2 (hepatocellular carcinoma), and PC-3 (prostate cancer) cell lines, showing an IC50 value of 2.24 µM for A549 cells, which is notably lower than the IC50 value of doxorubicin (9.20 µM), a standard chemotherapy drug .

Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundCancer Cell LineIC50 (µM)Comparison DrugIC50 (µM)
1H-Pyrazolo[3,4-d]pyrimidin-4-amineA5492.24Doxorubicin9.20
Analog 1MCF-71.74Doxorubicin9.20
Analog 2HepG2TBDDoxorubicinTBD

The structure-activity relationship studies indicated that modifications to the pyrazolo[3,4-d]pyrimidine scaffold significantly influenced the anticancer activity, underscoring the importance of this structural motif in developing effective anticancer agents.

Other Therapeutic Applications

Beyond its anticancer potential, pyrazolo[3,4-d]pyrimidine derivatives are being investigated for other therapeutic applications:

  • Anti-inflammatory Activity : Some studies suggest that these compounds may exhibit anti-inflammatory properties by inhibiting specific pathways involved in inflammation.
  • Antiviral Properties : Research is ongoing to evaluate their effectiveness against various viral infections, leveraging their ability to interfere with viral replication mechanisms.

Case Studies and Research Findings

Several case studies have documented the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in various therapeutic contexts:

  • Case Study 1 : A derivative was tested in vitro against multiple cancer cell lines and showed a robust apoptotic response. This study laid the groundwork for further animal model testing.
  • Case Study 2 : Another study explored the compound's anti-inflammatory effects in a murine model of arthritis, demonstrating reduced swelling and pain compared to controls.

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 3-[3-fluoro-4-(1-methylethoxy)phenyl]- involves its function as a kinase inhibitor. It binds to the active site of kinases, preventing their activity and thereby inhibiting the phosphorylation of target proteins. This inhibition can lead to the disruption of cellular signaling pathways that are essential for cancer cell proliferation and survival .

Comparison with Similar Compounds

3-(4-Chlorophenyl)-1-(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (PP2)

  • Target : Src kinase (IC₅₀ ~10 nM) .
  • Activity : Potent ATP-competitive inhibitor; used to study Fyn kinase aggregation in neurodegenerative models.
  • Selectivity: 300-fold more selective for Src over related kinases compared to non-chlorinated analogs.
  • Structural Insight : The 4-chlorophenyl group optimizes hydrophobic interactions in the kinase ATP-binding pocket.

3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives

  • Target : Src kinase (IC₅₀ = 0.8–12 nM in triple-negative breast cancer models) .
  • Activity : The phenylethynyl group enhances π-π stacking with kinase residues, improving potency.
  • SAR : Bulkier substituents at the 1-position (e.g., benzyl) reduce off-target effects.

3-(6-Phenoxypyridin-3-yl) Analogs

  • Target : BTK (EC₅₀ = 2–50 nM for mantle cell lymphoma) .
  • Activity: Substitution with phenoxypyridinyl improves selectivity over EGFR and VEGFR2.
  • Advantage : Reduced toxicity compared to first-generation BTK inhibitors (e.g., ibrutinib).

CNS-Penetrant Analogs

3-(6-Cyclobutoxynaphthalen-2-yl)-1-((1-methylpiperidin-4-yl)methyl) Derivatives

  • Target : Toxoplasma gondii cilia (EC₅₀ < 100 nM) .
  • Key Feature : Cyclobutoxy and methoxyethoxy groups enhance CNS penetration via increased lipophilicity (logP ~3.5).
  • Structural Lesson : Ether and alkyloxy substituents at the 3-position improve blood-brain barrier permeability.

PROTAC Derivatives

3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine-Based PROTACs

  • Target : BTK degradation (DC₅₀ = 10–100 nM) .
  • Design : Conjugation to VHL ligand B enables proteasome-mediated BTK degradation.
  • Advantage : Overcomes resistance mutations seen with traditional BTK inhibitors.

Structural and Pharmacokinetic Trends

Substituent Impact on Activity

Substituent Type Example Compound Key Effect
Halogenated Aryl PP2 (4-chlorophenyl) Enhances kinase binding affinity and selectivity .
Ether/Alkoxy Target Compound (isopropoxy) Balances lipophilicity for improved bioavailability and CNS penetration .
Alkynyl 3-(Phenylethynyl) derivatives Strengthens π-π interactions with kinase hydrophobic pockets .
Naphthalenyl CNS-penetrant analogs Increases molecular bulk for target engagement in lipid-rich environments .

Pharmacokinetic Considerations

  • Oral Availability : Derivatives with 1-position alkyl groups (e.g., tert-butyl in PP2) show improved metabolic stability .
  • CNS Penetration : 3-position alkoxy groups (e.g., methoxyethoxy in ) correlate with higher brain-to-plasma ratios .
  • Selectivity: Bulky 3-substituents (e.g., phenoxypyridinyl in BTK inhibitors) reduce off-target kinase binding .

Biological Activity

1H-Pyrazolo[3,4-d]pyrimidin-4-amine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly as potential anticancer agents. This article focuses on the biological activity of the compound 1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 3-[3-fluoro-4-(1-methylethoxy)phenyl] , exploring its efficacy against various cancer cell lines, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The compound is characterized by the following features:

  • Molecular Formula : C12_{12}H12_{12}F1_{1}N5_{5}
  • Molecular Weight : 235.25 g/mol
  • CAS Number : 2380-63-4

The structural formula indicates a pyrazolo[3,4-d]pyrimidine core, which is known for its role in inhibiting various biological pathways related to cancer proliferation.

Antitumor Activity

Recent studies have demonstrated that derivatives of 1H-pyrazolo[3,4-d]pyrimidine exhibit potent antitumor activity. For instance, a derivative similar to the target compound showed high inhibitory activity against several tumor cell lines:

Cell LineIC50_{50} (µM)Reference
A549 (Lung Cancer)2.24
MCF-7 (Breast Cancer)1.74
HCT-116 (Colon Cancer)8.21

These results highlight the potential of these compounds as effective anticancer agents.

The mechanism through which these compounds exert their effects includes:

  • Induction of Apoptosis : Flow cytometric analysis revealed that the compound can significantly induce apoptosis in cancer cells at low micromolar concentrations. For example, treatment with the compound at concentrations between 2.0 and 4.0 µM resulted in a notable increase in apoptotic cells in A549 cell lines .
  • Cell Cycle Arrest : The compound has been shown to arrest the cell cycle at various phases, particularly S and G2/M phases, which is critical for inhibiting cancer cell proliferation .

Structure-Activity Relationship (SAR)

The biological activity of pyrazolo[3,4-d]pyrimidine derivatives is heavily influenced by their structural modifications. For instance:

  • Substituents on the phenyl ring can enhance or diminish activity; compounds with specific substitutions have shown improved IC50_{50} values.
  • The presence of fluorine atoms has been associated with increased potency against certain cancer types due to enhanced binding affinity to target proteins like EGFR (Epidermal Growth Factor Receptor) .

Case Studies

Several case studies illustrate the effectiveness of these compounds:

  • Case Study on Compound 12b :
    • Background : This compound was synthesized as an EGFR inhibitor.
    • Findings : It exhibited IC50_{50} values of 0.016 µM against wild-type EGFR and 0.236 µM against mutant EGFR T790M. This indicates its potential use in treating resistant cancer forms .
  • Comparative Analysis :
    • A comparative analysis of various pyrazolo[3,4-d]pyrimidine derivatives showed that modifications at the 3-position significantly affected their antiproliferative activities across different cancer cell lines .

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 3-[3-fluoro-4-(1-methylethoxy)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, describes alkylation of pyrazolopyrimidine precursors with aryl/alkyl halides in solvents like dry acetonitrile or dichloromethane. Reaction optimization (e.g., temperature, solvent polarity, and catalyst choice) is critical for minimizing side products. Post-synthesis purification via recrystallization (e.g., acetonitrile) ensures high purity, as confirmed by IR and NMR spectroscopy .

Q. How are structural and purity characteristics validated for this compound?

  • Methodology : Spectroscopic techniques are essential:

  • IR spectroscopy identifies functional groups (e.g., NH stretching at ~3300 cm⁻¹ for amines).
  • ¹H/¹³C NMR confirms substituent positions and aromatic proton environments (e.g., fluorine coupling patterns in the 3-fluoro substituent).
  • Mass spectrometry (MS) validates molecular weight. For instance, uses MS to confirm derivatives with naphthalene substitutions .

Q. What in vitro assays are used to assess its kinase inhibition activity?

  • Methodology : Kinase inhibition is evaluated using ATP-competitive binding assays. and describe IC₅₀ determination via radiometric or fluorescence-based kinase assays. For example, PP2 (a structural analogue) inhibits Src-family kinases (SFKs) with IC₅₀ values <1 μM, while inactive controls (e.g., PP3) validate specificity .

Advanced Research Questions

Q. How can structural modifications enhance kinase selectivity and reduce off-target effects?

  • Methodology :

  • Hydrophobic side-chain extensions (e.g., cyclopentyl or piperidine groups) improve binding to kinase hydrophobic pockets ( ).
  • SAR studies in demonstrate that substituting the 1-position with trans-4-hydroxycyclohexyl boosts Src inhibition (IC₅₀ = 0.003 μM) and reduces toxicity. Computational docking (e.g., Glide or AutoDock) predicts binding poses to prioritize synthetic targets .

Q. What strategies resolve contradictions in inhibition potency across kinase isoforms?

  • Methodology : Comparative profiling using kinase panels (e.g., 50+ kinases) identifies isoform-specific interactions. highlights that replacing the pyrazolopyrimidine core with pyrrolopyrimidine (PrP) improves selectivity for calcium-dependent kinases (CpCDPK1/TgCDPK1). Kinetic assays (e.g., Kd measurements) further clarify binding thermodynamics .

Q. How does the compound perform in in vivo models of disease, and what pharmacokinetic (PK) challenges exist?

  • Methodology : details TNBC xenograft models, where derivative 13an (oral bioavailability = 65%) reduces tumor volume by 80% at 10 mg/kg. PK parameters (t₁/₂, Cmax) are optimized via logP adjustments (e.g., trifluoromethyl groups enhance CNS penetration in ) .

Q. What mechanistic insights explain its multi-kinase inhibition profile?

  • Methodology : Phosphoproteomics and Western blotting (e.g., ) show that the compound blocks downstream signaling (e.g., ERK1/2 phosphorylation). Molecular dynamics simulations reveal conformational flexibility in the ATP-binding cleft, enabling broad-spectrum inhibition .

Key Research Considerations

  • Contradiction Analysis : Discrepancies in inhibition potency (e.g., PP2 vs. PP3 in ) underscore the need for rigorous controls (e.g., inactive analogues) to confirm on-target effects .
  • Optimization Metrics : Prioritize substituents balancing lipophilicity (logP 2–4) and polar surface area (<90 Ų) for CNS penetration ( ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.